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Compound of Interest

Compound Name: 5-Acetyl-2-nitrobenzonitrile

Cat. No.: B1510314 Get Quote

An In-depth Technical Guide to 5-Acetyl-2-nitrobenzonitrile: Structure, Properties, and

Synthetic Utility

Executive Summary
5-Acetyl-2-nitrobenzonitrile is a polysubstituted aromatic compound of significant interest to

the chemical and pharmaceutical sciences. Its unique molecular architecture, featuring a nitrile,

a nitro group, and an acetyl moiety, positions it as a versatile intermediate for the synthesis of

complex heterocyclic systems and as a scaffold for novel therapeutic agents. The electron-

withdrawing nature of its substituents modulates the reactivity of the benzene ring, while each

functional group offers a distinct handle for synthetic transformations. This guide provides a

comprehensive overview of the chemical properties, structural features, and potential

applications of 5-Acetyl-2-nitrobenzonitrile, with a focus on its utility for researchers in

synthetic chemistry and drug development.

Molecular Structure and Physicochemical
Properties
5-Acetyl-2-nitrobenzonitrile is structurally defined by a benzene ring substituted at positions

1, 2, and 5 with a cyano (-C≡N), a nitro (-NO₂), and an acetyl (-COCH₃) group, respectively.

The interplay of these electron-withdrawing groups significantly influences the molecule's

electronic properties and reactivity.
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The IUPAC name for this compound is 5-acetyl-2-nitrobenzonitrile. Its structure can be

visualized as follows:

Caption: Chemical Structure of 5-Acetyl-2-nitrobenzonitrile.

Physicochemical Data Summary
The core properties of 5-Acetyl-2-nitrobenzonitrile are summarized in the table below. This

data is essential for planning reactions, determining appropriate solvents, and ensuring proper

handling.

Property Value Source

CAS Number 223726-10-1 [1][2]

Molecular Formula C₉H₆N₂O₃ [1]

Molecular Weight 190.16 g/mol [1]

InChI Key
SRKUTGLZOMIYJD-

UHFFFAOYSA-N
[1]

Purity Typically >95.0% [1]

Predicted Spectroscopic Profile
While specific experimental spectra for 5-Acetyl-2-nitrobenzonitrile are not widely published,

its spectroscopic characteristics can be reliably predicted based on its functional groups. Such

analysis is fundamental for reaction monitoring and structural confirmation.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups within the molecule.

The spectrum of 5-Acetyl-2-nitrobenzonitrile is expected to exhibit strong, characteristic

absorption bands.
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

~2230 Strong, Sharp C≡N Stretch

The nitrile group

consistently shows a

distinct peak in this

region.[3]

~1700 Strong C=O Stretch (Ketone)

The acetyl group's

carbonyl is expected

here, typical for

aromatic ketones.[4]

~1530 & ~1350 Strong

Asymmetric &

Symmetric NO₂

Stretch

Aromatic nitro groups

display two

characteristic strong

bands.[3]

~3100-3000 Medium Aromatic C-H Stretch
Typical for C-H bonds

on a benzene ring.[4]

~1600, ~1475 Medium-Weak Aromatic C=C Stretch
Skeletal vibrations of

the benzene ring.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would reveal the environment of the aromatic and

methyl protons. The three aromatic protons would appear as distinct multiplets in the

downfield region (likely δ 7.5-8.5 ppm) due to the deshielding effects of the electron-

withdrawing groups. The acetyl group's three protons would present as a sharp singlet in the

upfield region (around δ 2.5-2.7 ppm).

¹³C NMR: The carbon spectrum would show nine distinct signals. The nitrile carbon would be

found around δ 115-120 ppm, while the carbonyl carbon of the acetyl group would be

significantly downfield, around δ 195-200 ppm. The six aromatic carbons would have

chemical shifts between δ 120-150 ppm, with their exact positions influenced by the attached

substituents.
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Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry would be expected to show a prominent molecular

ion [M]⁺ peak at an m/z of approximately 190. Subsequent fragmentation would likely involve

the loss of the acetyl group (-43 Da) and the nitro group (-46 Da), leading to significant

fragment ions.

Experimental Protocol: Spectroscopic
Characterization
This section outlines a standardized workflow for acquiring the spectroscopic data needed to

confirm the identity and purity of a synthesized batch of 5-Acetyl-2-nitrobenzonitrile.

Objective
To obtain high-resolution ¹H NMR, ¹³C NMR, IR, and MS data for structural verification.

Materials
5-Acetyl-2-nitrobenzonitrile sample (5-10 mg)

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

5 mm NMR tubes

Potassium bromide (KBr) for IR pellet

Methanol or Acetonitrile (HPLC grade) for MS

Step-by-Step Methodology
NMR Sample Preparation:

Accurately weigh 5-10 mg of the compound.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃)

in a clean, dry vial before transferring to a 5 mm NMR tube.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1510314?utm_src=pdf-body
https://www.benchchem.com/product/b1510314?utm_src=pdf-body
https://pdf.benchchem.com/11/Spectroscopic_data_for_3_2_Oxo_acetyl_benzonitrile_NMR_IR_Mass_Spec.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1510314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality: The choice of solvent is critical; it must dissolve the compound without having

interfering signals in the regions of interest. CDCl₃ is a common first choice for many

organic molecules.

NMR Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Acquire a standard one-dimensional ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be

necessary compared to the ¹H spectrum due to the low natural abundance of the ¹³C

isotope.[4]

IR Spectrum Acquisition (FT-IR):

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and

pressing it into a transparent disk.

Alternatively, obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Scan the sample from 4000 to 400 cm⁻¹ and identify the key functional group frequencies.

Mass Spectrometry Acquisition:

Prepare a dilute solution of the sample in a suitable solvent like methanol.[5][6]

Infuse the sample into the mass spectrometer using an appropriate ionization technique

(e.g., Electrospray Ionization for a softer method or Electron Ionization for fragmentation

patterns).

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment

ions.

Chemical Reactivity and Synthetic Utility
The synthetic value of 5-Acetyl-2-nitrobenzonitrile stems from the distinct reactivity of its

three functional groups, which can be addressed with high selectivity.
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Reduction of the Nitro Group: The nitro group is readily reduced to an amine under various

conditions (e.g., H₂, Pd/C; SnCl₂, HCl). This transformation is a cornerstone of medicinal

chemistry, as the resulting aniline (5-acetyl-2-aminobenzonitrile) is a precursor for a vast

array of heterocycles, amides, and ureas.[7][8] The amino group can act as a key hydrogen

bond donor, crucial for binding to biological targets like kinases.[7]

5-Acetyl-2-nitrobenzonitrile 5-Acetyl-2-aminobenzonitrileReductionH₂, Pd/C
or SnCl₂, HCl

Click to download full resolution via product page

Caption: Reduction of the nitro group to form a versatile amine intermediate.

Reactivity of the Acetyl Group: The acetyl group's carbonyl carbon is electrophilic and its

adjacent methyl protons are weakly acidic. It can undergo reactions such as reduction to a

secondary alcohol, conversion to an oxime, or serve as a site for alpha-halogenation (e.g., to

form 5-(2-bromoacetyl)-2-nitrobenzonitrile), introducing another reactive site for nucleophilic

substitution.[9]

The Nitrile Group as a Pharmacophore: The nitrile group is a stable and versatile functional

group in drug design.[10] It is relatively robust metabolically and can act as a bioisostere for

other groups or as a hydrogen bond acceptor.[7] Its presence is common in many approved

pharmaceuticals, including kinase inhibitors.[10][11]

Applications in Drug Discovery
While specific biological activities of 5-Acetyl-2-nitrobenzonitrile are not extensively

documented, its structural motifs are prevalent in pharmacologically active compounds.

Scaffold for Kinase Inhibitors: The aminobenzonitrile core, derived from the reduction of the

nitro group, is a common feature in kinase inhibitors designed to treat cancers.[7][11] The

amino group often forms critical hydrogen bonds with the kinase hinge region, while the rest

of the molecule can be elaborated to achieve potency and selectivity.

Intermediate for Heterocyclic Synthesis: The functional group handles allow for cyclization

reactions to build more complex ring systems, which are central to many areas of drug
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discovery.

Building Block for Novel Compounds: As a commercially available starting material, it

provides a reliable and efficient entry point for synthetic campaigns aimed at creating

libraries of novel compounds for biological screening.[1]

Safety, Handling, and Storage
Proper handling of 5-Acetyl-2-nitrobenzonitrile is crucial due to its potential hazards.

Handling: Use only under a chemical fume hood.[12][13] Wear appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid

breathing dust and prevent contact with skin and eyes.[13]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store

locked up.

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[12]

First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15

minutes and seek medical attention.[12] If inhaled, move to fresh air. If ingested, do NOT

induce vomiting and call a physician or poison control center immediately.[12]

Conclusion
5-Acetyl-2-nitrobenzonitrile is a highly functionalized aromatic compound with significant

potential as a building block in organic synthesis and medicinal chemistry. Its value lies in the

selective reactivity of its nitrile, nitro, and acetyl groups, which allows for stepwise chemical

modifications to build complex molecular architectures. The predicted spectroscopic data and

established reactivity patterns provide a solid foundation for its use in research and

development, particularly in the search for new therapeutic agents. Adherence to strict safety

protocols is mandatory when handling this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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